molecular formula C17H21N5O3 B2363634 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396873-82-7

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2363634
CAS No.: 1396873-82-7
M. Wt: 343.387
InChI Key: IYQGEBNINUVLOU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 4-methoxy-2-methylaniline with 2-morpholinopyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
  • 1-(4-Methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
  • 1-(4-Methoxy-2-methylphenyl)-3-(2-pyrimidinyl)urea

Uniqueness

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the methoxy and morpholinopyrimidinyl groups, which can confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQGEBNINUVLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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